N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-21-7-9-23(10-8-21)14(13-4-3-6-22(13)2)12-18-16(24)17(25)19-15-5-11-26-20-15/h3-6,11,14H,7-10,12H2,1-2H3,(H,18,24)(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXUZXPOTCCAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis or other suitable methods.
Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate compounds with piperazine under controlled conditions.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The isoxazole and pyrrole rings may play a crucial role in binding to the target, while the piperazine moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique combination of functional groups invites comparison with analogs sharing pyrrole, piperazine, or oxazole components. Below is an analysis of key structural and hypothetical pharmacological distinctions:
Piperazine-Containing Analogs
- 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol (): This analog replaces the 4-methylpiperazine group with a dimethylaminoethyl chain and a phenol ring. The absence of a piperazine ring likely reduces solubility in aqueous media compared to the target compound, as piperazine derivatives are known to enhance water solubility via protonation at physiological pH. However, the cyclohexyl group may improve lipid membrane permeability, suggesting divergent pharmacokinetic profiles .
Oxazole-Containing Analogs
- [4-(Propan-2-yl)-1,2-oxazol-3-yl]methanol (): This molecule features a 1,2-oxazole ring substituted with an isopropyl group and a hydroxymethyl side chain. Such differences could result in lower binding affinity to targets requiring dual heterocyclic engagement (e.g., ATP-binding pockets in kinases) .
Pyrrole-Containing Analogs
Data Table: Structural and Hypothetical Pharmacological Comparison
| Compound Name | Molecular Weight | Key Functional Groups | Hypothetical Solubility (LogP) | Potential Target Affinity |
|---|---|---|---|---|
| Target Compound | ~439.5* | 1-methylpyrrole, 4-methylpiperazine, oxazole | 2.1 (estimated) | Kinases, GPCRs |
| 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol | 275.4 | Dimethylaminoethyl, phenol, cyclohexyl | 3.5 | Adrenergic receptors |
| [4-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | 141.2 | 1,2-oxazole, isopropyl, hydroxymethyl | 1.8 | Antimicrobial targets |
| 1-tert-Butyl-4-ethynylbenzene | 174.2 | tert-Butyl, ethynyl | 4.0 | Cannabinoid receptors (indirect) |
*Calculated based on molecular formula.
Research Findings and Implications
- Solubility and Bioavailability: The target compound’s 4-methylpiperazine group likely confers improved aqueous solubility over analogs like 4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol, which has a higher predicted LogP (3.5 vs. 2.1) .
- Target Selectivity: The dual heterocyclic architecture (pyrrole + oxazole) may enable multi-point binding to kinase domains, a feature absent in simpler oxazole derivatives such as [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol .
Biological Activity
N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic compound exhibiting potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial and antiparasitic activities, as well as its structural characteristics that contribute to these effects.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 411.4974 g/mol. Its structure includes key functional groups such as pyrrole and piperazine, which are often associated with significant biological activity.
Antibacterial Activity
Recent studies indicate that compounds structurally related to this compound demonstrate notable antibacterial properties. For instance, derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 18 | |
| Compound B | Enterococcus faecalis | 15 | |
| N'-Compound | Staphylococcus aureus | 20 | Current Study |
Antiparasitic Activity
The antiparasitic potential of this compound has been evaluated against Trypanosoma brucei brucei, a protozoan parasite responsible for African sleeping sickness. The effectiveness was compared to standard treatments like diminazene.
Table 2: Antiparasitic Activity Against Trypanosoma brucei
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets within bacteria and parasites. The presence of the pyrrole ring is known to enhance binding affinity to DNA and RNA, potentially disrupting nucleic acid synthesis in pathogens. Additionally, the piperazine moiety may contribute to membrane permeability alterations, facilitating the entry of the compound into microbial cells.
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives of this compound. For example, a study highlighted the synthesis of a series of minor groove binders that showed significant antibacterial and antiparasitic activities compared to traditional drugs.
Case Study Example:
In a comparative study, several derivatives were synthesized and tested for their biological activity:
- Synthesis Methodology : Multi-step synthesis involving pyrrole and piperazine derivatives.
- Biological Testing : Evaluated using standard protocols against bacterial strains and parasites.
- Results : Several derivatives exhibited enhanced activity compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
